molecular formula C10H16O4 B12539159 Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate CAS No. 820977-04-6

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate

Cat. No.: B12539159
CAS No.: 820977-04-6
M. Wt: 200.23 g/mol
InChI Key: OLVVAHRFWQSURK-UHFFFAOYSA-N
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Description

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Properties

CAS No.

820977-04-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate

InChI

InChI=1S/C10H16O4/c1-4-8(7-13-5-2)9(11)10(12)14-6-3/h4H,5-7H2,1-3H3

InChI Key

OLVVAHRFWQSURK-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=CC)C(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate typically involves esterification reactions. One common method is the reaction between ethyl acetoacetate and ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure high yield and purity by maintaining optimal reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Biological Activity

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with ethylene glycol or related reagents under controlled conditions. The process can be optimized by varying the reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and cytotoxic properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of derivatives of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for determining the effectiveness of these compounds.

CompoundBacterial StrainMIC (mg/ml)
Compound AE. coli0.125
Compound BS. aureus0.083
Compound CK. pneumoniae0.073

These findings suggest that certain derivatives exhibit significant antibacterial properties, comparable to standard antibiotics like etoposide, which has an LC50 of 9.8 µg/ml .

Antifungal Activity

The antifungal properties were assessed using various fungal strains. The compound demonstrated promising antifungal activity with varying degrees of effectiveness depending on the specific strain tested.

Cytotoxicity

Cytotoxicity assays using human cancer cell lines have shown that this compound derivatives exhibit selective cytotoxic effects, indicating their potential as chemotherapeutic agents.

Case Studies

  • Study on Antibacterial Efficacy : A recent study focused on the antibacterial activity of synthesized derivatives against multi-drug resistant (MDR) pathogens. The results indicated that some derivatives significantly inhibited bacterial growth at low concentrations, highlighting their potential as new antibacterial agents .
  • Cytotoxicity Assessment : In another study assessing the cytotoxic effects on various cancer cell lines, certain derivatives displayed lower LC50 values compared to established chemotherapeutics, suggesting a favorable safety profile for further development .

Research Findings

Research indicates that modifications to the ethyl group or the oxo functional groups can significantly influence the biological activity of these compounds. For example:

  • Structural Modifications : Variations in substituents have been shown to enhance antibacterial and antifungal activities.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

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